tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate
Description
tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate is a tertiary amine-containing ester derivative characterized by a branched propanoate backbone. Its structure features a dimethylamino-substituted propylamino side chain and a tert-butoxycarbonyl (Boc) protecting group. Such compounds are often employed as intermediates in pharmaceutical synthesis, leveraging the Boc group for temporary amine protection and the tertiary amine for enhanced solubility or reactivity in organic reactions .
Properties
IUPAC Name |
tert-butyl 3-[3-(dimethylamino)propylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-11(12(16)17-13(2,3)4)10-14-8-7-9-15(5)6/h11,14H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZHXTMMFSTLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate typically involves the reaction of tert-butyl 3-bromo-2-methylpropanoate with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate is used in various scientific research applications, including:
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in the Amino Side Chain
tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
- Structure: Replaces dimethylamino with diethylamino on the propyl chain.
- Molecular Formula : C₁₅H₃₂N₂O₂ (MW: 272.43 g/mol) .
- Properties : Increased lipophilicity due to the larger diethyl group, which may enhance membrane permeability but reduce aqueous solubility compared to the dimethyl variant. The basicity of the tertiary amine is slightly lower due to steric hindrance from the bulkier ethyl groups .
tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate
- Structure: Incorporates a geminal dimethyl group on the propyl chain adjacent to the dimethylamino group.
- This compound is listed as discontinued, limiting its practical applications despite structural novelty .
Backbone and Ester Group Modifications
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate
- Structure: Replaces the propylamino side chain with a Boc-protected amino group and an ethyl ester.
- Similarity Score : 0.92 (structural similarity to target compound) .
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
Functional Group Replacements
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
- Structure: Substitutes the dimethylaminopropyl group with a furan-2-ylmethyl moiety.
- This modification may shift applications toward catalysis or materials science .
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
- Structure : Replaces the tertiary amine with a dimethoxyethyl group.
- Molecular Formula: C₁₂H₂₅NO₄ (MW: 247.33 g/mol) .
- Properties : The ether linkages improve hydrophilicity and hydrogen-bonding capacity, making this analog suitable for aqueous-phase reactions. However, the absence of a tertiary amine reduces its utility in pH-dependent processes .
Salt Forms and Stability
tert-Butyl 3-amino-2-methylpropanoate hydrochloride
- Structure : Simplifies the side chain to a primary amine and forms a hydrochloride salt.
- Properties : The hydrochloride salt increases water solubility, favoring use in biological assays. However, the lack of a tertiary amine limits its role in reactions requiring base-mediated deprotection .
Biological Activity
Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate, commonly referred to as t-DMAA, is a synthetic compound with a molecular formula of C13H28N2O2. This compound has garnered attention in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and applications.
- IUPAC Name : this compound
- CAS Number : 1221341-65-6
- Molecular Weight : 244.379 g/mol
The biological activity of t-DMAA is primarily attributed to its structure, which allows it to interact with biological targets such as enzymes and receptors. The compound features a tertiary butyl ester group that enhances its stability and reactivity, making it suitable for various chemical transformations.
Biochemical Pathways
t-DMAA is involved in several biochemical pathways:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Interaction : The dimethylamino group can form hydrogen bonds with various receptors, potentially modulating their activity.
Biological Activity
Research has indicated that t-DMAA possesses several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that t-DMAA exhibits antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Case studies have shown that compounds similar to t-DMAA may provide neuroprotection against neurodegenerative diseases by reducing inflammation and oxidative damage.
- Metabolic Modulation : The compound may influence metabolic pathways related to energy production and fat metabolism.
Neuroprotective Effects
A study investigated the effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The results indicated that compounds with structural similarities to t-DMAA reduced the levels of Aβ-induced inflammatory markers like TNF-α and free radicals, suggesting potential neuroprotective mechanisms (PMC7672627).
Antioxidant Activity
Another study focused on the antioxidant properties of related compounds. It was found that these compounds could scavenge free radicals effectively, contributing to their protective effects in various biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| t-DMAA | C13H28N2O2 | Antioxidant, Neuroprotective |
| Compound X | C14H30N2O2 | Antioxidant |
| Compound Y | C13H27N3O3 | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
